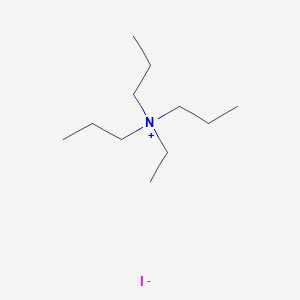
4,6-O-Ethyliden-α-D-Glucose
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethyliden-Glucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung verwendet, um Glukosetransportmechanismen und -inhibition zu untersuchen.
Biologie: Forscher verwenden sie, um die zelluläre Glukoseaufnahme und den Stoffwechsel zu untersuchen.
Medizin: Sie dient als Werkzeug, um Glukosetransporter-bedingte Krankheiten zu verstehen und potenzielle Therapeutika zu entwickeln.
5. Wirkmechanismus
Ethyliden-Glucose übt seine Wirkung aus, indem es kompetitiv die exofaziale Bindungsstelle des Glukosetransporters 1 (GLUT1) inhibiert . Diese Inhibition verhindert, dass Glukose an den Transporter bindet, wodurch ihr Transport in Zellen blockiert wird. Die Verbindung wird selbst nicht transportiert, was sie zu einem wertvollen Inhibitor für die Untersuchung der Glukosetransportdynamik macht .
Ähnliche Verbindungen:
4,6-O-Benzyliden-α-D-Glucose: Ein weiteres Glukosederivat mit ähnlichen inhibitorischen Eigenschaften.
2-Desoxy-D-Glucose: Ein Glukoseanalog, das die Glykolyse hemmt, indem es mit Glukose um die Bindung an Hexokinase konkurriert.
Streptozotocin: Ein Glukoseanalog, das in der medizinischen Forschung verwendet wird, um Diabetes bei Tiermodellen zu induzieren.
Einzigartigkeit: Ethyliden-Glucose ist einzigartig in seiner Fähigkeit, den Glukosetransport zu hemmen, ohne selbst transportiert zu werden. Diese Eigenschaft macht sie besonders nützlich für die Untersuchung der Mechanismen des Glukosetransports und die Entwicklung von Inhibitoren für therapeutische Zwecke .
Wirkmechanismus
Target of Action
The primary target of 4,6-O-Ethylidene-alpha-D-glucose, also known as Ethylidene glucose, is the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
Ethylidene glucose acts as a competitive exofacial binding-site inhibitor on GLUT1 . It competes with glucose for the exofacial (outer) binding sites of the GLUT1 transporter, thereby inhibiting the transport of glucose .
Pharmacokinetics
It is known to penetrate human red cells by simple diffusion . Its penetration is unaffected by glucose in the medium . The ether/water partition of the compound is relatively high , which may influence its distribution and elimination.
Action Environment
The action of Ethylidene glucose can be influenced by various environmental factors. For example, its ability to inhibit glucose exit is competitive , suggesting that its efficacy could be influenced by the extracellular glucose concentration. Furthermore, its penetration into human red cells is unaffected by copper ions , indicating that it may be stable in the presence of certain metal ions.
Biochemische Analyse
Biochemical Properties
4,6-O-Ethylidene-alpha-D-glucose is known to interact with the glucose transporter 1 (GLUT1), a protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells . It inhibits glucose exit competitively but its penetration into human red cells is unaffected by glucose in the medium .
Cellular Effects
The compound’s interaction with GLUT1 can influence cell function by altering glucose transport, a key process in cellular metabolism . The inhibition of glucose transport can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
4,6-O-Ethylidene-alpha-D-glucose exerts its effects at the molecular level by binding to the exofacial binding site of GLUT1, thereby inhibiting the transport of glucose . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of 4,6-O-Ethylidene-alpha-D-glucose can change over time in laboratory settings . It penetrates human red cells by simple diffusion supported by its penetration of guinea-pig red cells at similar rates .
Dosage Effects in Animal Models
The effects of 4,6-O-Ethylidene-alpha-D-glucose can vary with different dosages in animal models .
Metabolic Pathways
4,6-O-Ethylidene-alpha-D-glucose is involved in the glucose transport pathway, interacting with the GLUT1 transporter .
Transport and Distribution
4,6-O-Ethylidene-alpha-D-glucose is transported into cells via simple diffusion . Its distribution within cells and tissues is likely influenced by the presence and activity of GLUT1 .
Subcellular Localization
The subcellular localization of 4,6-O-Ethylidene-alpha-D-glucose is not well-defined in the current literature . Given its interaction with GLUT1, it is likely to be found in regions of the cell where GLUT1 is present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ethyliden-Glucose kann durch die Reaktion von Glucose mit Ethyliden-Derivaten unter spezifischen Bedingungen synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von 4,6-O-Ethyliden-2,3-di-O-Acetyl-1-O-Trimethylsilyl-β-D-Glucose in Gegenwart einer Lewis-Säure wie Bortrifluoridetherat . Diese Reaktion findet typischerweise bei kontrollierten Temperaturen statt und erfordert eine sorgfältige Handhabung der Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht umfangreich dokumentiert sind, würde die Synthese von Ethyliden-Glucose in größerem Maßstab wahrscheinlich ähnliche Reaktionsbedingungen mit Optimierung für Skalierbarkeit und Kosteneffizienz beinhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Effizienz und Konsistenz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethyliden-Glucose unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Säuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Alkohole oder andere reduzierte Formen ergeben.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und ihre chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel oder Nukleophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann.
Vergleich Mit ähnlichen Verbindungen
4,6-O-Benzylidene-α-D-glucose: Another glucose derivative with similar inhibitory properties.
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by competing with glucose for hexokinase binding.
Streptozotocin: A glucose analog used in medical research to induce diabetes in animal models.
Uniqueness: Ethylidene-glucose is unique in its ability to inhibit glucose transport without being transported itself. This property makes it particularly useful for studying the mechanisms of glucose transport and developing inhibitors for therapeutic purposes .
Eigenschaften
IUPAC Name |
2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPBLPQAMPVTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927594 | |
| Record name | 4,6-O-Ethylidenehexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-99-2 | |
| Record name | NSC89726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-O-Ethylidenehexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-O-ethylidene-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)




![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)








